双(1,5-环辛二烯)二甲氧基二铱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Bis(1,5-cyclooctadiene)dimethoxydiiridium involves reacting iridium chloride with 1,5-cyclooctadiene in the presence of methanol under an inert atmosphere.Molecular Structure Analysis

The molecular structure is characterized by the presence of two cyclooctadiene rings coordinated to a central iridium atom, along with methoxy groups. X-ray crystallography reveals the detailed geometry of the molecule, including bond lengths and angles critical for understanding its reactivity.Chemical Reactions Analysis

This compound is involved in various chemical reactions, primarily as a catalyst in hydrogenation and hydroformylation reactions . Its reactivity is influenced by the electronic and steric properties of the cyclooctadiene and methoxy ligands.Physical And Chemical Properties Analysis

Physical properties, including melting point, boiling point, and solubility, are determined by the molecular structure. The compound is generally stable under standard conditions but requires careful handling due to its sensitivity to air and moisture.科学研究应用

硼化/铃木-宫浦偶联

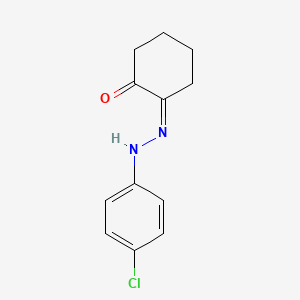

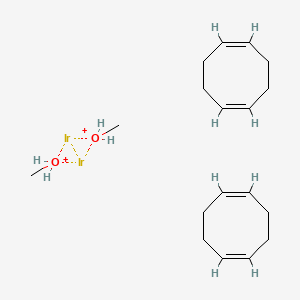

该化合物已被用作硼化/铃木-宫浦偶联反应的催化剂。这种类型的反应是形成碳-碳键的有力工具,这是许多有机化合物合成中的关键步骤 {svg_1}.

金属化-铃木交叉偶联

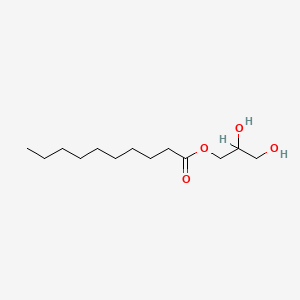

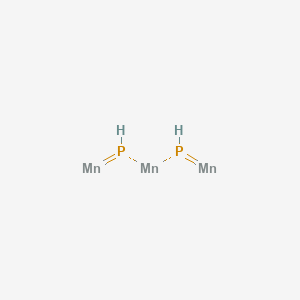

双(1,5-环辛二烯)二甲氧基二铱已被用于金属化-铃木交叉偶联程序,用于合成联芳基和杂联芳基 {svg_2}.

四硼化反应

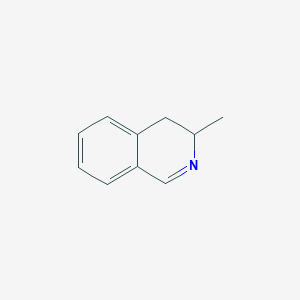

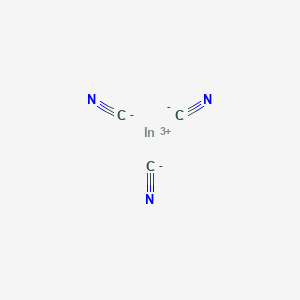

该化合物已被用作四硼化反应的催化剂。这些反应对于合成含硼化合物很重要,这些化合物在有机合成中具有广泛的应用 {svg_3}.

不对称氢硼化

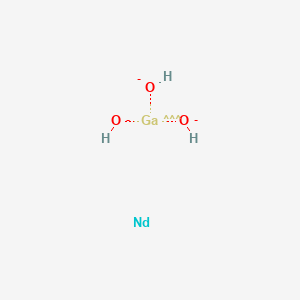

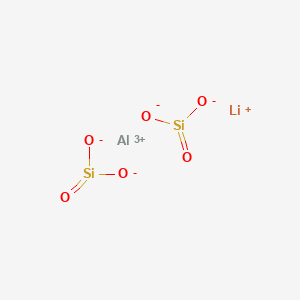

双(1,5-环辛二烯)二甲氧基二铱已被用作高区域选择性和对映选择性不对称氢硼化反应的催化剂 {svg_4}.

C-H 活化

该化合物是一种强大的 C-H 活化催化剂,用于从芳烃制备酚 {svg_5}.

不对称和交叉偶联催化

双(1,5-环辛二烯)二甲氧基二铱已被用作不对称烯丙基取代反应的金属前体 {svg_6}.

作用机制

The mechanism of action of Bis(1,5-cyclooctadiene)dimethoxydiiridium is primarily through its role as a catalyst in various chemical reactions . It exhibits remarkable catalytic activity, attributed to the electron-rich nature of the iridium center. It also shows reactivity towards small molecules like hydrogen and carbon monoxide, facilitating various industrial processes.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bis(1,5-cyclooctadiene)dimethoxydiiridium can be achieved through a series of reactions involving the coordination of iridium with cyclooctadiene and methoxy groups.", "Starting Materials": [ "Iridium(III) chloride hydrate", "1,5-cyclooctadiene", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "1. Dissolve Iridium(III) chloride hydrate in methanol to form a solution.", "2. Add 1,5-cyclooctadiene to the solution and stir for several hours to allow for coordination of the iridium with the cyclooctadiene.", "3. Add sodium hydroxide to the solution to neutralize the mixture.", "4. Extract the resulting solid with methanol to remove any unreacted iridium.", "5. Dissolve the solid in hydrochloric acid to form a solution.", "6. Add methoxy groups to the solution by slowly adding methanol and stirring for several hours.", "7. Remove any unreacted methanol by evaporation.", "8. Purify the resulting compound through recrystallization or column chromatography." ] } | |

CAS 编号 |

12148-71-9 |

分子式 |

C18H34Ir2O2+2 |

分子量 |

666.9 g/mol |

IUPAC 名称 |

cycloocta-1,5-diene;iridium;methyloxidanium |

InChI |

InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/p+2 |

InChI 键 |

MNKCGUKVRJZKEQ-UHFFFAOYSA-P |

手性 SMILES |

C[OH2+].C[OH2+].C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir].[Ir] |

SMILES |

C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |

规范 SMILES |

C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143534.png)